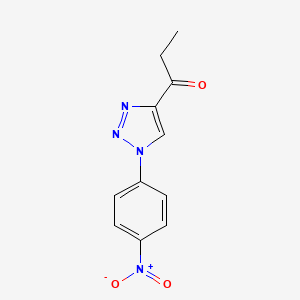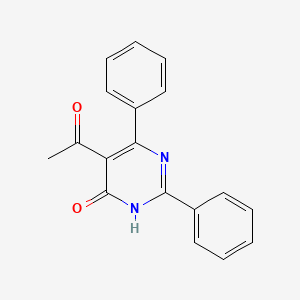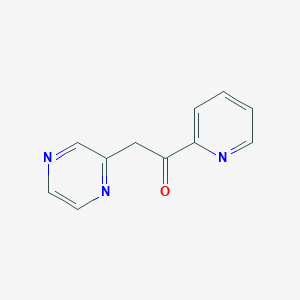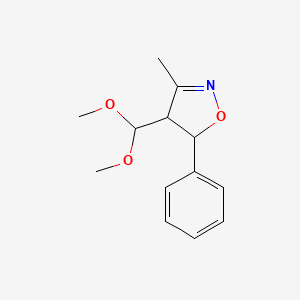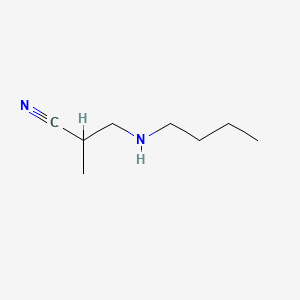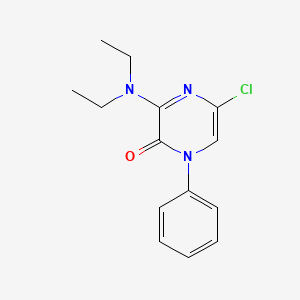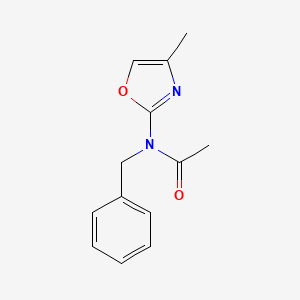
Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N-(4-methyloxazol-2-yl)acetamide: is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group at the 4-position of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of benzylamine with 4-methyloxazole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with various substituted benzyl groups.
科学研究应用
Chemistry: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation .
Medicine: The compound’s ability to interact with specific biological targets has led to its exploration as a potential therapeutic agent. It is being studied for its role in modulating enzyme activity and receptor binding, which could lead to the development of new drugs for various diseases .
Industry: In the industrial sector, N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science .
作用机制
The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor-mediated processes, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .
相似化合物的比较
- N-Benzyl-N-(4-methyloxazol-2-yl)benzamide
- N-Benzyl-N-(4-methyloxazol-2-yl)butyramide
- N-Benzyl-N-(4-methyloxazol-2-yl)propionamide
Comparison: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the benzyl group. Compared to its analogs, it may exhibit different biological activities and chemical reactivity. For instance, the presence of the acetamide group can influence its solubility and interaction with biological targets, making it distinct from other similar compounds .
属性
CAS 编号 |
57068-04-9 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-10-9-17-13(14-10)15(11(2)16)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
InChI 键 |
JKAJCRHJPBNTGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)

![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
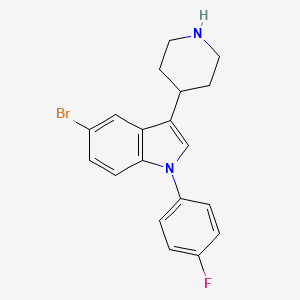
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
